3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-c]pyridine, featuring bromine and fluorine atoms at the 3rd and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,3-c]pyridine derivatives. The process may involve:
Halogenation: Bromination and fluorination reactions are performed using appropriate halogenating agents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Cyclization: Cyclization reactions are employed to form the pyrrolo[2,3-c]pyridine core structure. This can be achieved through intramolecular cyclization reactions involving amine and alkyne or alkenyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, often involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is similar to other halogenated pyrrolo[2,3-c]pyridine derivatives, such as 3-bromo-1H-pyrrolo[2,3-c]pyridine and 7-fluoro-1H-pyrrolo[2,3-c]pyridine. its unique combination of bromine and fluorine atoms at specific positions gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
List of Similar Compounds
3-bromo-1H-pyrrolo[2,3-c]pyridine
7-fluoro-1H-pyrrolo[2,3-c]pyridine
3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRAMKHOGBHRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696603 | |
Record name | 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-95-6 | |
Record name | 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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